molecular formula C17H17IN2O2 B5164751 1-(4-Iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol

1-(4-Iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol

Cat. No.: B5164751
M. Wt: 408.23 g/mol
InChI Key: LAUKHYFORWBPCQ-UHFFFAOYSA-N
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Description

1-(4-Iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol is a synthetic organic compound that features both an iodophenoxy group and a benzimidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol typically involves the following steps:

    Formation of the Iodophenoxy Intermediate: This can be achieved by reacting 4-iodophenol with an appropriate alkylating agent under basic conditions.

    Coupling with Benzimidazole: The iodophenoxy intermediate is then coupled with 2-methylbenzimidazole using a suitable linker, such as a propanol derivative, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Reduction: The iodophenoxy group can be reduced to a phenol.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like thiols, amines, or cyanides under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving benzimidazole derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzimidazole moieties can interact with enzymes or receptors, affecting various molecular pathways. The iodophenoxy group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
  • 1-(4-Chlorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol

Uniqueness

1-(4-Iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity compared to its bromine or chlorine analogs.

Properties

IUPAC Name

1-(4-iodophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O2/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-22-15-8-6-13(18)7-9-15/h2-9,14,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUKHYFORWBPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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